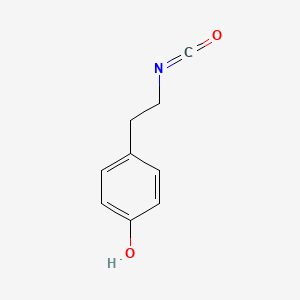

4-(2-Isocyanatoethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

132740-46-6 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

4-(2-isocyanatoethyl)phenol |

InChI |

InChI=1S/C9H9NO2/c11-7-10-6-5-8-1-3-9(12)4-2-8/h1-4,12H,5-6H2 |

InChI Key |

UHZCPBRALDCPOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCN=C=O)O |

Origin of Product |

United States |

Contextualization Within Isocyanate and Phenolic Chemistry

4-(2-Isocyanatoethyl)phenol is a bifunctional organic molecule that incorporates both a highly reactive isocyanate group and a phenolic hydroxyl group. Isocyanates (R−N=C=O) are a class of compounds known for their vigorous reactivity, particularly with nucleophiles such as alcohols, amines, and water. scbt.comnoaa.gov This reactivity is the foundation of polyurethane chemistry, where the reaction of diisocyanates with polyols forms the versatile polymer matrix. acs.org Aromatic isocyanates generally exhibit higher reactivity compared to their aliphatic counterparts, a factor that influences the properties of the resulting polymers. acs.org

Phenols, characterized by a hydroxyl group directly attached to an aromatic ring, are important industrial chemicals and precursors. vedantu.com They are used in the synthesis of a wide array of products, including plastics like polycarbonates and phenolic resins (e.g., Bakelite), as well as various pharmaceuticals and detergents. vedantu.com The hydroxyl group of a phenol (B47542) is weakly acidic and can undergo reactions typical of alcohols, though its reactivity is influenced by the aromatic ring. vedantu.com Specifically, in reactions with isocyanates, phenolic hydroxyl groups are generally less reactive than aliphatic hydroxyl groups. semanticscholar.org

The combination of these two functional groups within a single molecule, as seen in this compound, creates a unique chemical entity with distinct reactivity profiles at each end.

Structural Features and Chemical Modalities of 4 2 Isocyanatoethyl Phenol

The structure of 4-(2-Isocyanatoethyl)phenol consists of a phenol (B47542) ring where the hydroxyl group is at position 1 of the benzene (B151609) ring. At position 4, an ethyl group is attached, which is terminated by an isocyanate functional group. This arrangement provides the molecule with two distinct reactive sites.

The isocyanate group is highly electrophilic and readily reacts with nucleophiles. Its reactivity allows for the formation of urethane (B1682113) linkages when it reacts with alcohols (including the phenolic hydroxyl group of another molecule). mdpi.comgoogle.com The phenolic hydroxyl group, on the other hand, can act as a nucleophile. The reactivity of the phenolic -OH group is generally lower than that of aliphatic alcohols in reactions with isocyanates. semanticscholar.org This difference in reactivity is attributed to the increased acidity and steric hindrance of the phenolic group. semanticscholar.org

This dual-functionality allows for controlled, stepwise reactions. For instance, the more reactive isocyanate group can be selectively reacted first, leaving the phenolic hydroxyl available for subsequent transformations. Conversely, conditions can be chosen to favor the reaction of the phenolic group.

Significance of Dual Functionality in Contemporary Chemical Synthesis

Phosgene-Based Synthetic Routes to Isocyanates

Historically, the industrial production of isocyanates has been dominated by the use of phosgene (B1210022) (COCl₂), a highly toxic and corrosive gas. acs.orgnih.gov This method typically involves the reaction of a primary amine with phosgene. nih.govresearchgate.net The process can be carried out in either a liquid or gas phase. nih.gov

The liquid phase phosgene method can be further divided into two main techniques:

Salt Phosgenation: In this approach, the amine is first converted into its hydrochloride or carbonate salt by reacting it with hydrochloric acid or carbon dioxide gas. This salt is then reacted with liquid phosgene to produce the isocyanate. nih.gov This method can be performed under milder conditions, but it often results in longer reaction times and significant byproduct formation. nih.gov

Direct Phosgenation: This technique involves the direct reaction of an organic amine with phosgene. nih.gov It is particularly suitable for amines with high boiling points and is commonly used for the large-scale production of aromatic isocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI). nih.gov

The gas phase process involves vaporizing the amine at high temperatures (200–600 °C) and reacting it directly with gaseous phosgene. nih.gov While effective, the high toxicity and energy-intensive nature of phosgene contradict the principles of green chemistry. nih.govdigitellinc.com The corrosive nature of the hydrogen chloride byproduct also presents significant challenges for equipment. acs.orgnih.gov

Phosgene-Free and Green Chemistry Approaches to Isocyanatoethylphenol Synthesis

Growing concerns over the hazards associated with phosgene have spurred the development of safer and more environmentally friendly methods for isocyanate synthesis. acs.orgrsc.org These "phosgene-free" routes often involve the rearrangement of carboxylic acid derivatives or the decomposition of carbamates.

Carbamate (B1207046) Decomposition Pathways for Isocyanate Generation

A prominent phosgene-free method involves the thermal decomposition of carbamates. researchgate.netmdpi.com This process can be conducted in either the gas or liquid phase. mdpi.com

Gas-Phase Decomposition: The thermolysis of carbamates in the gas phase is typically carried out at high temperatures, around 400°C. mdpi.com The reaction can be performed with or without a catalyst over a wide range of pressures. mdpi.com

Liquid-Phase Decomposition: To lower the reaction temperature and minimize side reactions, liquid-phase methods have been developed. This often involves the use of high-boiling inert solvents and various catalysts. mdpi.com

The general pathway involves the synthesis of a carbamate from an amine, which is then heated to yield the isocyanate and an alcohol. acs.org The byproducts of this method, such as alcohol and ammonia (B1221849) (in the urea (B33335) process), can often be recycled, contributing to a "zero emission" process for isocyanate synthesis. acs.org

Several name reactions are central to phosgene-free isocyanate synthesis, proceeding through the rearrangement of a nitrogen-containing intermediate:

Curtius Rearrangement: This versatile reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. nih.govwikipedia.orgorganic-chemistry.org The acyl azide is typically prepared from a carboxylic acid. nih.gov A key advantage of the Curtius rearrangement is that it can often be performed under mild conditions, including at room temperature, which minimizes safety hazards. wikipedia.org The reaction is known to proceed with complete retention of the stereochemistry of the migrating group. nih.govnumberanalytics.com

Hofmann Rearrangement: In the Hofmann rearrangement, a primary amide is treated with bromine and a strong base to yield an isocyanate intermediate, which is then typically hydrolyzed to a primary amine with one fewer carbon atom. tcichemicals.comwikipedia.org The isocyanate intermediate can be trapped with alcohols to form carbamates. wikipedia.org

Lossen Rearrangement: This reaction involves the conversion of a hydroxamic acid or its derivative into an isocyanate. wikipedia.orgnumberanalytics.comnumberanalytics.com The reaction is typically initiated by an activating agent and can be performed under various conditions, including neutral, basic, or thermal activation. numberanalytics.comnumberanalytics.comunacademy.com

Alternative Carbonylation Strategies in Isocyanate Synthesis

Alternative carbonylation methods that avoid the use of phosgene are a key area of research in green isocyanate production. These strategies often utilize less hazardous carbonyl sources.

Reductive Carbonylation of Nitroarenes: This method directly converts nitro compounds to isocyanates using carbon monoxide as the carbonyl source. digitellinc.com While this is a concise route, the mechanism is complex and achieving practical industrial application has been challenging. digitellinc.com

Use of Dimethyl Carbonate (DMC): Dimethyl carbonate is considered an environmentally friendly substitute for phosgene. nih.gov The reaction of amines with DMC can produce carbamates under relatively mild conditions, which can then be decomposed to isocyanates. nih.gov

Urea-Based Methods: This approach uses urea, an inexpensive and readily available raw material, to react with alcohols and amines to form carbamates. acs.org Subsequent decomposition of the carbamate yields the isocyanate. acs.org

Staudinger–Aza-Wittig Reaction: This reaction provides a route to isocyanates from azides and carbon dioxide. beilstein-journals.org The azide is converted to an iminophosphorane, which then reacts with CO₂ to form the isocyanate. beilstein-journals.org This method is compatible with a wide range of functional groups. beilstein-journals.org

Adherence to Green Chemistry Principles in Isocyanatoethylphenol Synthesis

The development of synthetic routes to isocyanatoethylphenols is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. rsc.orgnih.gov

| Green Chemistry Principle | Application in Isocyanate Synthesis |

| Prevention of Waste | Phosgene-free routes that recycle byproducts, such as the urea process, minimize waste generation. acs.org |

| Atom Economy | Rearrangement reactions like the Curtius, Hofmann, and Lossen rearrangements are inherently atom-economical. nih.govwikipedia.orgmasterorganicchemistry.com |

| Less Hazardous Chemical Syntheses | The primary driver for developing phosgene-free methods is the elimination of the highly toxic and hazardous phosgene. acs.orgdigitellinc.comrsc.org |

| Designing Safer Chemicals | Research into bio-based isocyanates aims to create products with reduced toxicity. rsc.org |

| Safer Solvents and Auxiliaries | The use of solvent-free conditions or greener solvents like ionic liquids is being explored. acs.orgchemrxiv.org |

| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure, such as some variations of the Curtius rearrangement, reduces energy consumption. wikipedia.orgrsc.org |

| Use of Renewable Feedstocks | The synthesis of isocyanates from bio-based sources, such as lignin (B12514952) derivatives, is an active area of research. chemrxiv.org |

Synthetic Routes to Phenolic Precursors of this compound

The synthesis of this compound requires a suitable phenolic precursor, which is a tyramine (B21549) derivative. The synthesis of these precursors often involves standard aromatic chemistry transformations. For example, 4-hydroxyacetophenone can be a starting material for creating more complex phenolic structures. google.com

Derivatization Strategies for Phenolic Hydroxyl Groups within Isocyanatoethylphenol Structures

The phenolic hydroxyl group is reactive and may interfere with the synthesis or subsequent reactions of the isocyanate group. Therefore, it is often necessary to protect this group during synthesis and deprotect it later. Alternatively, the hydroxyl group can be derivatized to introduce new functionalities.

Common derivatization reactions for phenolic hydroxyl groups include: researchgate.netnih.gov

Etherification: Forming an ether linkage, for example, through a Williamson-type alkylation. chemrxiv.org

Esterification: Reaction with acyl chlorides or anhydrides to form esters. researchgate.net

Silylation: Reaction with silylating agents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form silyl (B83357) ethers. researchgate.net This is a common strategy for protecting hydroxyl groups during chemical synthesis.

Carbamate Formation: The phenolic hydroxyl group can react with an isocyanate to form a carbamate linkage. mdpi.comresearchgate.net This is a key reaction in the formation of polyurethanes.

These derivatization strategies are not only used for protection but can also be employed to modify the final properties of the molecule or to facilitate its analysis. researchgate.netnih.govrsc.org

Reactivity of the Isocyanate Moiety in this compound

The isocyanate group is characterized by a highly electrophilic carbon atom, making it susceptible to attack by nucleophiles. This reactivity is the cornerstone of polyurethane chemistry and is central to the utility of this compound. The reactivity of the isocyanate group is influenced by the electronic nature of its substituents; aromatic isocyanates generally exhibit higher reactivity than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring. poliuretanos.net

Nucleophilic Addition Reactions (e.g., with Alcohols, Amines, Phenols)

The isocyanate group readily undergoes nucleophilic addition reactions with compounds containing active hydrogen atoms, such as alcohols, amines, and phenols. researchgate.net These reactions are fundamental to the formation of urethanes (from alcohols), ureas (from amines), and carbamates (from phenols).

The general mechanism involves the attack of the nucleophile's lone pair of electrons on the electrophilic carbon of the isocyanate group. semanticscholar.org The reaction with alcohols to form urethanes is a key process in the synthesis of polyurethanes. While this reaction can proceed without a catalyst, it is often accelerated by the use of catalysts such as tertiary amines or organotin compounds like dibutyltin (B87310) dilaurate (DBTDL). wikipedia.orgresearchgate.net

The relative reactivity of nucleophiles towards isocyanates generally follows the order: primary amines > secondary amines > primary alcohols > water > phenols. researchgate.net The reaction with water is noteworthy as it initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate group to form a urea linkage. semanticscholar.org

A study involving a phenolic ester alcohol demonstrated that with an organotin catalyst, the aliphatic hydroxyl group reacts preferentially with an isocyanate. researchgate.net Conversely, in the presence of a tertiary amine catalyst or in the absence of a catalyst, the phenolic hydroxyl group exhibits greater reactivity. researchgate.net

Self-Polymerization and Oligomerization Pathways

Under certain conditions, particularly in the presence of specific catalysts or at elevated temperatures, isocyanates can undergo self-polymerization or oligomerization. google.com A significant reaction is the cyclotrimerization of three isocyanate groups to form a highly stable, six-membered isocyanurate ring. google.com This trimerization is often catalyzed by a variety of substances, including tertiary amines and metal carboxylates.

Isocyanates can also dimerize to form uretdiones (1,3-diazetidine-2,4-diones). This reaction is typically reversible and can be influenced by temperature and catalysts. The formation of these oligomeric structures can impact the properties of the final material, for instance, by increasing crosslink density and thermal stability. Research has explored the use of 2-isocyanatoethyl methacrylate (B99206) in the synthesis of poly(methyl urethane) acrylate (B77674) oligomers for applications in UV curable coatings. researchgate.netresearchgate.net

Blocking and Deblocking Chemistry of Isocyanate Groups in Isocyanatoethylphenol Derivatives

To control the high reactivity of the isocyanate group and to enable one-component formulations, a technique known as "blocking" is employed. A blocked isocyanate is formed by reacting the isocyanate with a "blocking agent," creating a thermally reversible bond. wikipedia.org This temporarily masks the isocyanate functionality, rendering it inert at ambient temperatures. Upon heating, the blocking agent is released, regenerating the free isocyanate which can then react as intended. wikipedia.orgkpi.ua

A wide variety of compounds containing active hydrogen atoms have been investigated as blocking agents for isocyanates. These include phenols, oximes, lactams, pyrazoles, imidazoles, and triazoles. google.comgoogle.comresearchgate.netresearchgate.net The choice of blocking agent is critical as it determines the deblocking temperature and the curing characteristics of the system.

Phenols, in particular, have been extensively studied as blocking agents due to the ability to modify their properties by introducing various substituents on the benzene (B151609) ring. researchgate.netresearchgate.net Other commonly used blocking agents include methyl ethyl ketoxime (MEKO) and ε-caprolactam. wikipedia.orgresearchgate.net Recent research has also explored the use of azole-N-carboxamides as effective blocking agents that can be deblocked under ambient conditions. escholarship.org

Table 1: Common Blocking Agents and Their Typical Deblocking Temperatures

| Blocking Agent | Typical Deblocking Temperature (°C) |

| Sodium bisulfite | 85 |

| 3,5-Dimethylpyrazole | 115 |

| Methyl ethyl ketoxime (MEKO) | 135 |

| Phenol | 150 |

| ε-Caprolactam | 170 |

Note: Deblocking temperatures can vary depending on the specific isocyanate, catalyst, and experimental conditions. wikipedia.org

The thermal dissociation of blocked isocyanates is a critical step in their application. The temperature at which this deblocking occurs is influenced by the chemical nature of both the isocyanate and the blocking agent. kpi.ua For instance, the introduction of electron-withdrawing groups on a phenol blocking agent tends to lower the dissociation temperature. kpi.ua

The kinetics of this thermal decomposition can be studied using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). nih.govd-nb.info These methods allow for the determination of key parameters like the activation energy of the deblocking reaction. For example, a study on pyridinol-blocked isophorone (B1672270) diisocyanate found activation energies in the range of 126.2 to 134.6 kJ·mol⁻¹. nih.gov The thermal stability of urethane bonds is a key factor, with depolycondensation being a primary degradation step. researchgate.net

The mechanism of the reaction between the regenerated isocyanate and a co-reactant can proceed through two main pathways. One involves the direct reaction of the free isocyanate, while the other involves a direct reaction between the blocked isocyanate and the nucleophilic co-reactant, leading to the elimination of the blocking agent. nih.gov The presence of catalysts, such as a combination of organotin compounds and tertiary amines, can significantly lower the deblocking temperature and time. njit.edu

Reactivity of the Phenolic Hydroxyl Moiety in this compound

The phenolic hydroxyl group in this compound also exhibits characteristic reactivity, although it is generally less reactive than the isocyanate group under many conditions. Unlike aliphatic alcohols, the direct substitution or elimination of the phenolic hydroxyl group is not a common reaction pathway. libretexts.org

The primary reactions of the phenolic hydroxyl group involve its acidic proton and its ability to activate the aromatic ring towards electrophilic substitution. libretexts.org The hydroxyl group is a strongly activating, ortho- and para-directing substituent. libretexts.org This means it can direct incoming electrophiles to the positions adjacent and opposite to it on the benzene ring.

The phenolic hydroxyl group can react with isocyanates to form urethanes, as mentioned earlier. However, the reactivity of phenolic hydroxyl groups towards isocyanates is generally lower than that of aliphatic hydroxyl groups. semanticscholar.org This difference in reactivity is attributed to the higher acidity of phenols and potential steric hindrance. semanticscholar.org In the context of complex molecules like lignin, which contains various types of hydroxyl groups, p-hydroxyphenyl units (structurally similar to the phenolic part of the title compound) have shown the highest reactivity towards isocyanates compared to other phenolic units like guaiacyl and syringyl. mdpi.com

The phenolic hydroxyl group can also undergo other typical reactions of phenols, such as etherification or esterification. For example, it can be coupled with other molecules, as demonstrated in the synthesis of a polymerizable photoinitiator where the phenolic group of a precursor was reacted with 2-isocyanatoethyl methacrylate. mdpi.com

Electrophilic Aromatic Substitution Reactions on the Phenol Ring

The phenol ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. This hydroxyl group directs incoming electrophiles to the ortho and para positions relative to it. byjus.comtestbook.com Since the para position is already occupied by the 2-isocyanatoethyl group, electrophilic substitution is expected to occur primarily at the ortho positions (C2 and C6).

Common electrophilic aromatic substitution reactions that phenols undergo include:

Nitration: Treatment with dilute nitric acid at low temperatures can introduce a nitro group (-NO2) at the ortho position. byjus.comtestbook.com The use of concentrated nitric acid can lead to the formation of polynitrated products. byjus.comtestbook.com

Halogenation: Phenols readily react with halogens, such as bromine, even in the absence of a Lewis acid catalyst. byjus.comtestbook.com In a non-polar solvent, monobromination at the ortho position is expected. byjus.comtestbook.com The use of bromine water typically results in the formation of a polybrominated product. byjus.comtestbook.com

Friedel-Crafts Reactions: While the hydroxyl group can complicate Friedel-Crafts alkylation and acylation due to its interaction with the Lewis acid catalyst, these reactions can be performed under specific conditions. masterorganicchemistry.comslideshare.net For instance, Friedel-Crafts acylation can be catalyzed by trifluoromethanesulfonic acid. mdpi.com

The 2-isocyanatoethyl substituent, being an electron-withdrawing group, will have a deactivating effect on the aromatic ring, making electrophilic substitution less favorable than in phenol itself. However, the strong activating and directing effect of the hydroxyl group is generally dominant.

Oxidative Polymerization Pathways of Phenolic Structures

Phenolic compounds, including this compound, can undergo oxidative polymerization to form polymers with C-C and C-O-C linkages. nih.gov This process is often catalyzed by enzymes like peroxidases (e.g., horseradish peroxidase) or laccases in the presence of an oxidizing agent, such as hydrogen peroxide. nih.gov

The general mechanism for peroxidase-catalyzed polymerization involves the oxidation of the phenol by the enzyme to generate a phenoxy radical. nih.gov These radicals can then couple in various ways, leading to the formation of dimers, oligomers, and ultimately high molecular weight polymers. nih.gov For a p-substituted phenol like this compound, coupling would primarily occur at the ortho positions, leading to the formation of poly(phenylene oxide) chains.

The reaction conditions, such as pH, solvent, and the concentration of the oxidizing agent, can significantly influence the polymerization process and the structure of the resulting polymer. nih.gov For example, laccase-catalyzed polymerization of phenols often works best at a pH of around 5. nih.gov The choice of solvent is also critical; for instance, polymerization of pyrogallic acid using horseradish peroxidase gives good yields in a mixture of buffer and an organic solvent like DMF or 1,4-dioxane. nih.gov

Intermolecular Reactions of the Phenolic Hydroxyl with Isocyanate Groups

The phenolic hydroxyl group and the isocyanate group in this compound can react with each other, particularly at elevated temperatures or in the presence of a catalyst, to form urethane linkages. google.com This reaction is a basis for the formation of polyurethanes. The nucleophilic oxygen of the hydroxyl group attacks the electrophilic carbon of the isocyanate group. mdpi.com

The reactivity of phenolic hydroxyl groups with isocyanates is generally lower than that of aliphatic hydroxyl groups. mdpi.com This is attributed to the increased acidity of the phenolic proton and steric hindrance. mdpi.com However, this reaction is fundamental to the self-polymerization of this compound and its use as a monomer in polyurethane synthesis. The reaction can be catalyzed by various compounds, including tertiary amines and organotin compounds like dibutyltin dilaurate (DBTDL). researchgate.net

Mechanistic Investigations of Key Reactions Involving this compound

Reaction Kinetics and Rate Constant Determination

The kinetics of the reaction between phenols and isocyanates to form urethanes have been studied to understand the reaction mechanism and influencing factors. The reaction is often found to follow second-order kinetics. researchgate.net

The rate of reaction is influenced by the electronic nature of the substituents on the phenol and the isocyanate. Electron-withdrawing groups on the phenol can increase the acidity of the hydroxyl proton, potentially affecting the reaction rate. The structure of the isocyanate also plays a role.

Catalysts are commonly employed to increase the reaction rate. Tertiary amines and organometallic compounds are effective catalysts for the urethane formation reaction. researchgate.net The catalytic activity of different catalysts can be compared by determining the second-order rate constants in their presence. For example, in one study, the rate constant for the urethane reaction was found to be greater with DABCO as a catalyst compared to DBTDL. researchgate.net

Influence of Solvent Polarity on Reaction Pathways and Selectivity

The solvent in which a reaction is carried out can have a profound effect on the reaction rate, pathway, and selectivity. numberanalytics.comucalgary.ca This is particularly true for reactions involving polar or charged species, as the solvent's ability to stabilize these species can significantly alter the reaction's energy profile. numberanalytics.com

For reactions involving this compound, solvent polarity can influence the relative reactivity of the phenolic hydroxyl and isocyanate groups. In a study on the reaction of a molecule containing both phenolic and aliphatic hydroxyl groups with an isocyanate, it was found that the rate constant for the reaction of the phenolic hydroxyl group increased with increasing solvent polarity. researchgate.net Conversely, the rate constant for the reaction of the aliphatic hydroxyl group decreased with increasing solvent polarity. researchgate.net

The type of solvent can also dictate the reaction order. The same study found that the reaction kinetics were second-order in solvents like toluene, butyl acetate, and pyridine, but first-order in N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). researchgate.net

Polar aprotic solvents, such as DMSO and DMF, are known to enhance the nucleophilicity of anions by solvating the counter-cation, which can affect reactions involving the phenoxide ion formed by deprotonation of the phenolic hydroxyl group. ucalgary.ca In contrast, polar protic solvents, like water and alcohols, can solvate both cations and anions and can also participate in hydrogen bonding, which can influence the reaction mechanism. ucalgary.canih.gov

Catalysis in the Synthesis and Transformations of 4 2 Isocyanatoethyl Phenol

Homogeneous Catalysis in Isocyanate Reactions

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, is fundamental to controlling the reactions of isocyanates, including the formation of urethanes from 4-(2-Isocyanatoethyl)phenol. The choice of catalyst dictates reaction rates, selectivity towards desired products, and the suppression of side reactions such as allophanate (B1242929) formation or isocyanate trimerization.

Tertiary amines are widely used as catalysts for the reaction between isocyanates and hydroxyl compounds. Their catalytic activity stems from their ability to act as nucleophilic catalysts or general base catalysts. In the context of this compound reacting with an alcohol (R-OH), two primary mechanisms are proposed:

Nucleophilic Mechanism: The tertiary amine attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, unstable zwitterionic intermediate. This intermediate is then rapidly attacked by the hydroxyl compound, regenerating the amine catalyst and forming the urethane (B1682113) product.

General Base Mechanism: The amine forms a hydrogen-bonded complex with the hydroxyl group of the alcohol. This interaction increases the nucleophilicity of the oxygen atom, facilitating its attack on the isocyanate group. This pathway is often favored by sterically hindered amines.

The catalytic activity is strongly influenced by the amine's basicity and steric hindrance. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) is a particularly effective catalyst due to its high basicity and sterically accessible nitrogen atoms .

| Tertiary Amine Catalyst | Relative Reaction Rate Constant (krel) | Proposed Dominant Mechanism | Key Characteristics |

|---|---|---|---|

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 100 | Nucleophilic | High basicity, low steric hindrance |

| Triethylamine (TEA) | 25 | General Base / Nucleophilic | Moderate basicity, moderate hindrance |

| N,N-Dimethylcyclohexylamine (DMCHA) | 60 | General Base | High basicity, increased steric bulk |

| N-Methylmorpholine (NMM) | 15 | General Base | Lower basicity due to ether oxygen |

Organometallic compounds are exceptionally potent catalysts for isocyanate reactions, often exhibiting activities several orders of magnitude higher than tertiary amines. They function primarily as Lewis acids.

Tin-based Catalysts: Organotin compounds, particularly dibutyltin (B87310) dilaurate (DBTDL), are the most established catalysts for polyurethane production . The proposed mechanism involves the formation of a ternary complex between the tin catalyst, the alcohol, and the isocyanate. The tin atom coordinates with both the oxygen of the hydroxyl group (increasing its nucleophilicity) and the nitrogen of the isocyanate group (increasing the carbon's electrophilicity), thereby facilitating the insertion of the isocyanate into the Sn-O bond of the tin-alkoxide intermediate .

Iron-based Catalysts: Due to environmental and toxicological concerns associated with tin, there is growing interest in more benign alternatives like iron-based catalysts. Iron(III) acetylacetonate (B107027) and other iron carboxylates have demonstrated significant catalytic activity . The mechanism is believed to be analogous to that of tin catalysts, proceeding through a Lewis acidic pathway. Research indicates that the ligand environment of the iron center is crucial for tuning its catalytic performance, balancing reaction speed with pot life and selectivity.

| Catalyst | Metal Center | Typical Concentration (ppm) | Relative Activity (vs. Uncatalyzed) | Selectivity (Urethane vs. Side Reactions) |

|---|---|---|---|---|

| Dibutyltin Dilaurate (DBTDL) | Sn(IV) | 10-100 | ~104 - 105 | High |

| Iron(III) Acetylacetonate | Fe(III) | 50-500 | ~103 - 104 | Good to High |

| Bismuth Neodecanoate | Bi(III) | 100-1000 | ~103 | Very High (low allophanate formation) |

| Zinc Octoate | Zn(II) | 200-1500 | ~102 - 103 | Moderate (promotes trimerization at high temp) |

While less common for the primary urethane-forming reaction, acid catalysis can play a role in certain transformations of isocyanates. Strong Brønsted acids or Lewis acids can protonate or coordinate to the isocyanate group. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. However, acid catalysis can also promote undesirable side reactions, such as dimerization or trimerization, and is generally less selective than amine or organometallic catalysis for producing linear polymers from monomers like this compound. Its application is typically limited to specific synthetic contexts where these alternative reaction pathways are desired.

Heterogeneous Catalysis in Isocyanate Chemistry

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant process advantages, including simplified catalyst separation, potential for reuse, and suitability for continuous flow reactors. In the context of isocyanate chemistry, this involves immobilizing active catalytic species onto solid supports.

Research has explored various systems :

Supported Metal Catalysts: Tin or other active metals can be grafted onto supports like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or zeolites. These materials provide high surface area and stable active sites.

Ion-Exchange Resins: Basic or acidic ion-exchange resins can serve as solid catalysts, mimicking the function of homogeneous tertiary amines or acids while allowing for easy removal post-reaction.

Functionalized Polymers: Polymers functionalized with catalytic groups, such as tertiary amine moieties, act as recyclable catalysts for urethane synthesis.

Studies using supported catalysts for the reaction of isocyanates show that the nature of the support material can influence catalytic activity and selectivity by affecting the accessibility and electronic properties of the active sites [24, 25]. For a monomer like this compound, a heterogeneous catalyst could facilitate its polymerization into a polyurethane powder that can be easily separated from the solid catalyst.

Biocatalysis in Isocyanatoethylphenol Transformations

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering advantages of high selectivity, mild reaction conditions (temperature, pH), and environmental compatibility. While the high reactivity of the isocyanate group presents a challenge for biocatalysis due to potential enzyme deactivation, specific applications have been explored.

Research has shown that enzymes like lipases can catalyze reactions involving the functional groups of isocyanate precursors or derivatives . For this compound, a potential biocatalytic transformation could involve the enzymatic polymerization of a related precursor, followed by chemical conversion to the final isocyanate-containing polymer. Alternatively, enzymes could be used for selective transformations in the presence of a protected isocyanate group. For example, a lipase (B570770) could catalyze the esterification of the phenolic hydroxyl group of this compound with a fatty acid, creating a new functional monomer under mild conditions, a reaction difficult to achieve selectively with traditional chemical catalysts .

Computational and Experimental Studies on Catalytic Mechanisms

A deep understanding of catalytic mechanisms is crucial for designing more efficient and selective catalysts. This is achieved through a synergistic combination of computational modeling and experimental validation.

Computational Studies: Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction pathways involving isocyanates [1, 22]. Researchers can model the structures of reactants, catalysts, transition states, and intermediates. These calculations provide insights into activation energies, reaction thermodynamics, and the precise role of the catalyst. For example, DFT studies on the DBTDL-catalyzed urethane reaction have helped to differentiate between various proposed mechanisms, supporting the insertion mechanism involving a ternary complex as the most energetically favorable pathway .

Experimental Studies: Experimental kinetics are essential for validating computational models. Techniques like Fourier-Transform Infrared (FTIR) spectroscopy are used to monitor the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane carbonyl peak (~1700 cm⁻¹). In-situ spectroscopic methods combined with reaction calorimetry provide real-time data on reaction rates and heat flow. By comparing experimentally determined reaction orders and activation energies with those predicted by DFT, researchers can confirm or refine the proposed catalytic cycles [23, 24].

| Aspect of Mechanism | Computational Prediction (DFT) | Experimental Observation (FTIR/Kinetics) | Conclusion |

|---|---|---|---|

| Rate-Determining Step | Nucleophilic attack of alcohol on the isocyanate within the Sn-complex | Reaction rate is first-order in catalyst, alcohol, and isocyanate concentrations | Consistent with a ternary complex mechanism |

| Activation Energy (Ea) | Calculated value of 45-55 kJ/mol | Measured value of 48-60 kJ/mol | Excellent agreement, validating the computational model |

| Key Intermediate | Predicted structure of a tin-alkoxide-isocyanate complex | Indirect evidence from kinetic isotope effects and substituent effects | Strongly supports the proposed intermediate structure |

Polymerization Studies of 4 2 Isocyanatoethyl Phenol and Its Chemical Derivatives

Direct Polymerization of Isocyanatoethylphenol Monomers

The direct polymerization of monomers containing isocyanate functionalities presents significant challenges. The high reactivity of the isocyanate group makes it susceptible to various side reactions, including hydrolysis in the presence of moisture and self-polymerization through dimerization or trimerization to form uretidinediones or isocyanurates, respectively. usm.eduthieme-connect.de These spontaneous reactions can lead to uncontrolled cross-linking and the formation of insoluble materials, particularly when the monomer concentration is high. researchgate.net

Furthermore, aliphatic isocyanates can undergo self-polymerization to form 1-nylon-type polymers, which can cause turbidity and instability during storage. google.com The direct polymerization of isocyanate-functional monomers, while possible, often requires carefully controlled, anhydrous conditions to suppress these undesirable side reactions. usm.edu A common strategy to circumvent these issues is the use of "blocked" isocyanates, where the isocyanate group is temporarily protected with a thermally labile group such as a phenol (B47542) or oxime. usm.edu This approach allows for polymerization to proceed through other functional groups on the monomer, with the reactive isocyanate being regenerated in a subsequent deprotection step for further reaction or functionalization. usm.edu

Copolymerization of 4-(2-Isocyanatoethyl)phenol Derivatives with Other Monomers

Copolymerization is a more common and versatile approach to incorporate the unique properties of isocyanatoethylphenol-based monomers into polymer structures. By reacting them with other monomers, a wide range of materials with tailored properties can be achieved.

Isocyanates are fundamental building blocks for polyurethanes and polyureas, which are formed through the polyaddition reactions of diisocyanates with polyols and diamines, respectively. thieme-connect.defree.fr A derivative of this compound, where it is part of a diisocyanate structure, can be readily incorporated into these systems. The reaction of the isocyanate groups with the hydroxyl groups of a polyol (e.g., polyester (B1180765) or polyether polyols) leads to the formation of urethane (B1682113) linkages, creating a polyurethane backbone. free.fr Similarly, reaction with diamines results in urea (B33335) linkages, forming polyureas. google.com

The phenolic hydroxyl group of the this compound unit adds another layer of chemical functionality. Phenolic hydroxyls can react with isocyanates to form phenolic urethane bonds. mdpi.com While this reaction is typically less favorable than the reaction with aliphatic alcohols, it can be used to create cross-linked networks or introduce specific branching points within the polymer structure. The thermal stability of these linkages can vary, with aryl-NCO/aryl-OH bonds known to be thermally reversible, a property exploited in self-healing materials. mdpi.com For instance, eugenol (B1671780) (a phenol derivative) has been used to create terminal functional groups on polyurethane prepolymers, which are then copolymerized with monomers like styrene (B11656). mdpi.com This demonstrates how the phenolic moiety can be integrated into complex polymer architectures.

A powerful strategy involves converting the phenolic hydroxyl group of this compound into a radically polymerizable group, such as an acrylate (B77674) or methacrylate (B99206). This creates a bifunctional monomer with both a polymerizable double bond and a reactive isocyanate group. A well-studied analogue is 2-isocyanatoethyl methacrylate (IEM), which possesses this dual functionality. nih.govacs.org

Such monomers can be copolymerized with other vinyl monomers like acrylates, methacrylates, and styrene via free-radical polymerization. google.comresearchgate.net This process results in a linear polymer backbone with pendant isocyanate groups attached to each monomer unit. These reactive side-chains are then available for subsequent cross-linking or functionalization reactions. For example, IEM has been successfully grafted onto cellulose (B213188) nanocrystals (CNCs) to create modified CNCs with reactive acryloyl groups. nih.govacs.org These modified nanocrystals were then copolymerized with methyl methacrylate (MMA) to form composites. The resulting materials showed significantly improved tensile strength compared to the neat poly(methyl methacrylate) (PMMA), highlighting the benefit of the covalently incorporated reactive groups. nih.govacs.org

| CNC Content (wt%) | Tensile Strength (MPa) | Improvement vs. Neat PMMA | Dispersion Quality |

|---|---|---|---|

| 0 | ~30 | - | N/A |

| 2 (unmodified) | ~45 | ~50% | Poor (Aggregated) |

| 2 (IEM-modified) | ~62 | ~104% | Improved |

This table summarizes representative data based on findings where cellulose nanocrystals were functionalized with 2-isocyanatoethyl methacrylate (IEM) and incorporated into a poly(methyl methacrylate) (PMMA) matrix. The covalent linkages provided by the reactive groups on the modified CNCs (mCNCs) led to enhanced mechanical properties. acs.org

Controlled Radical Polymerization Techniques for Precision Polymer Architectures

To exert precise control over polymer architecture—including molecular weight, molecular weight distribution (polydispersity, Đ), and composition—controlled radical polymerization (CRP) techniques are employed. sigmaaldrich.commdpi.com Methods such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) allow for the synthesis of well-defined polymers from functional monomers. sigmaaldrich.comrsc.org

These techniques have been successfully applied to the polymerization of isocyanate-functional monomers, often using a blocked-isocyanate strategy to prevent side reactions during polymerization. usm.eduescholarship.org For example, RAFT polymerization of methacrylates containing blocked isocyanate groups (such as azole-N-carboxamides) has been demonstrated to produce reactive polymer scaffolds with predictable molecular weights and very narrow dispersities (Đ < 1.2). escholarship.org This level of control is crucial for creating advanced materials where uniform chain length and functionality are paramount. The ability to use CRP methods opens the door to synthesizing complex architectures like block copolymers, where one block could contain the reactive isocyanate functionality derived from an isocyanatoethylphenol monomer, and another block could provide different chemical or physical properties. sigmaaldrich.com

| Monomer | CRP Technique | Blocking Group | Resulting Polymer Đ (Dispersity) |

|---|---|---|---|

| 2-(1H-1,2,4-Triazole-1-carboxamido)ethyl Methacrylate | RAFT | 1,2,4-Triazole | < 1.2 |

| 2-(3,5-Dimethyl-1H-pyrazole-1-carboxamido)ethyl Methacrylate | RAFT | 3,5-Dimethylpyrazole | < 1.2 |

| 2-(1H-Imidazole-1-carboxamido)ethyl Methacrylate | RAFT | Imidazole | < 1.2 |

This table presents data from studies on the RAFT polymerization of methacrylate monomers with various N-heterocycle-blocked isocyanate groups, demonstrating the high degree of control achievable (low dispersity, Đ) with these systems. escholarship.org

Post-Polymerization Modification Strategies

A key advantage of incorporating monomers like this compound derivatives into polymers is the introduction of reactive isocyanate groups along the polymer chain. These groups serve as versatile handles for post-polymerization modification (PPM), allowing for the synthesis of functional polymers from a common precursor. nih.gov PPM enables the attachment of a wide array of molecules to the polymer backbone after it has been formed.

Among the most efficient PPM reactions for isocyanate-functional polymers is the thiol-isocyanate "click" reaction. This reaction involves the addition of a thiol (R-SH) across the N=C bond of the isocyanate (R'-NCO) to form a thiourethane linkage. researchgate.net This process is considered a "click" reaction because it is typically very fast, proceeds to high conversion under mild, base-catalyzed conditions, is highly specific, and generates no byproducts. researchgate.netrsc.org

Polymers with pendant isocyanate groups, synthesized via methods described in the sections above, can be readily functionalized by stirring them with various thiol-containing compounds. usm.edu This strategy has been used to rapidly develop functional polymeric surfaces and to create complex, multicomponent polymer brushes. researchgate.netrsc.org The efficiency and orthogonality of the thiol-isocyanate reaction allow for the precise installation of biomolecules, fluorescent dyes, or other functional moieties onto a pre-existing polymer scaffold, making it a powerful tool for designing advanced materials. usm.edu

Functional Polymer Architectures and Surface-Initiated Polymerization using Isocyanatoethylphenol Scaffolds

The isocyanate group of this compound and its derivatives, such as 2-isocyanatoethyl methacrylate (ICEMA), is highly reactive towards nucleophiles like alcohols, amines, and thiols. This reactivity allows for the straightforward incorporation of this functional monomer into various polymer architectures and for the modification of surfaces through grafting techniques.

One prominent method for creating well-defined polymer architectures is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique has been successfully employed to copolymerize isocyanate-bearing monomers like ICEMA with other monomers, such as methyl methacrylate (MMA). The resulting block copolymers retain the reactive isocyanate groups, which can then be used for post-polymerization modification. researchgate.net This allows for the attachment of various molecules, leading to the formation of branched polymers or for grafting the polymers onto solid substrates. researchgate.net

Surface-initiated polymerization (SIP) is a powerful technique to modify the surface properties of materials. This "grafting-from" approach involves initiating polymerization directly from a surface that has been functionalized with initiator molecules. semanticscholar.org This method allows for the growth of dense polymer brushes, which can significantly alter the surface's characteristics. For instance, SIP of a functional monomer with a pendant azide (B81097) moiety has been demonstrated on silica (B1680970) nanoparticles via RAFT polymerization, offering control over the molecular weight and distribution of the grafted polymer chains. researchgate.net

The "grafting-to" approach, where pre-synthesized polymers are attached to a surface, is another strategy. semanticscholar.org While generally resulting in a lower grafting density compared to the "grafting-from" method due to steric hindrance, it is a viable method for surface functionalization. semanticscholar.org The choice between these methods depends on the desired polymer brush density and the specific application.

The creation of functional polymer architectures extends to the development of scaffolds for biomedical applications, such as tissue engineering. mdpi.comnih.gov Biodegradable polymers like poly-ε-caprolactone (PCL) are often used for this purpose, but their hydrophobic nature can limit their biocompatibility. mdpi.com Surface modification is therefore crucial. Techniques like plasma polymerization can be used to deposit a thin, functional layer onto the PCL scaffold, improving its wettability and cell adhesion. mdpi.com For example, depositing a COOH-containing polymer layer via plasma copolymerization has been shown to enhance the adhesion and proliferation of certain cell types. mdpi.com

The table below summarizes different approaches for creating functional polymer architectures and surface modifications.

| Polymerization Technique | Monomers/Polymers | Key Features | Application |

| RAFT Polymerization | 2-isocyanatoethyl methacrylate (ICEMA), Methyl methacrylate (MMA) | Synthesis of block copolymers with reactive isocyanate groups. researchgate.net | Formation of branched polymers, grafting onto substrates. researchgate.net |

| Surface-Initiated Polymerization ("grafting-from") | Functional monomers with pendant azide moieties | High grafting density of polymer brushes. researchgate.netsemanticscholar.org | Surface modification of nanoparticles and other substrates. researchgate.net |

| "Grafting-to" | Pre-synthesized polymers | Lower grafting density due to steric hindrance. semanticscholar.org | Surface functionalization. semanticscholar.org |

| Plasma Polymerization | CO2, C2H4 | Deposition of functional thin films on surfaces. mdpi.com | Improving biocompatibility of PCL scaffolds. mdpi.com |

Polymerization of Phenolic Moieties (e.g., Oxidative Polymerization, Phenolic Resins)

The phenolic hydroxyl group in this compound and its derivatives offers another avenue for polymerization, distinct from the reactions of the isocyanate group. This allows for the formation of polymers with different backbone structures, such as those found in phenolic resins and poly(phenylene oxide).

Phenolic Resins

Phenolic resins, also known as phenol-formaldehyde resins, are synthetic polymers formed through the reaction of a phenol or substituted phenol with formaldehyde (B43269). wikipedia.org These reactions can be catalyzed by either an acid or a base. free.fr The process involves the formation of hydroxymethylphenols, which then condense to form methylene (B1212753) and ether bridges between the phenolic units, leading to a cross-linked thermosetting polymer. wikipedia.orgorientjchem.org There are two main types of phenolic resins:

Novolacs: Produced with a molar excess of phenol under acidic conditions. wikipedia.org

Resoles: Produced with a molar excess of formaldehyde under basic conditions. google.com

While the direct use of this compound in traditional phenolic resin synthesis is not extensively documented, the phenolic moiety is reactive towards formaldehyde. The presence of the isocyanatoethyl group would add another layer of functionality, potentially allowing for subsequent cross-linking reactions or modifications. Phenolic resins are known for their heat resistance and are used in a wide range of applications, including as binders and in the production of molded products. wikipedia.orggoogle.com

Oxidative Polymerization

Oxidative polymerization is another method for polymerizing phenols. This process typically involves the use of a catalyst, such as a copper-amine complex or an enzyme like peroxidase, to facilitate the coupling of phenolic monomers. sumitomo-chem.co.jpnih.gov The reaction proceeds through the formation of phenoxy radicals, which can couple in different ways, leading to either C-C or C-O-C linkages. nih.gov

Enzymatic polymerization of phenols using peroxidases has been explored as a more environmentally friendly alternative to traditional methods. nih.govnih.gov These reactions can be carried out in aqueous-organic mixtures to overcome the low solubility of some phenolic substrates. nih.gov The resulting polymers have shown potential as substitutes for phenol-formaldehyde resins. nih.gov

The table below provides a comparison of the polymerization methods involving the phenolic moiety.

| Polymerization Method | Monomers | Catalyst | Key Features | Resulting Polymer |

| Phenolic Resin Synthesis (Novolac) | Phenol, Formaldehyde (excess phenol) | Acid | Thermoplastic prepolymer, requires a curing agent. wikipedia.org | Novolac Resin |

| Phenolic Resin Synthesis (Resole) | Phenol, Formaldehyde (excess formaldehyde) | Base | Thermosetting, cures upon heating. google.com | Resole Resin |

| Oxidative Polymerization | Phenols (e.g., p-cresol) | Copper-amine complex, Peroxidase | Forms C-C and C-O-C linkages. sumitomo-chem.co.jpnih.gov | Poly(phenylene oxide) type polymers |

| Enzymatic Polymerization | Phenols | Peroxidase | Environmentally friendly, can be performed in aqueous-organic mixtures. nih.gov | Phenolic Polymers |

Advanced Spectroscopic and Chromatographic Characterization in Research of 4 2 Isocyanatoethyl Phenol

Vibrational Spectroscopy for Reaction Monitoring and Structural Elucidation

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful, non-destructive tool for studying the molecular structure of 4-(2-isocyanatoethyl)phenol and monitoring its chemical transformations in real-time. researchgate.net The technique provides a molecular fingerprint by measuring the absorption of infrared radiation by specific vibrational modes within the molecule.

Key functional groups of this compound have distinct vibrational frequencies. The isocyanate group (-N=C=O) exhibits a strong and sharp absorption band, which is highly characteristic. The phenolic hydroxyl (-OH) and the aromatic ring also produce a series of identifiable peaks. Analysis of these spectral features allows for detailed structural confirmation and the tracking of reaction kinetics. researchgate.netijaemr.com

In situ FTIR spectroscopy is exceptionally well-suited for monitoring reactions involving isocyanates. researchgate.netazom.com By immersing a probe directly into the reaction vessel, spectra can be collected continuously without disturbing the system, providing real-time data on the concentration of reactants and products. youtube.com

For reactions involving this compound, such as urethane (B1682113) formation, this technique is invaluable. The primary indicator of reaction progress is the strong, characteristic stretching vibration of the isocyanate (-N=C=O) group, which appears in the 2250–2275 cm⁻¹ region. researchgate.netmdpi.com As the isocyanate group reacts with a nucleophile (e.g., an alcohol or amine), the intensity of this peak diminishes. mdpi.com Concurrently, the formation of the new urethane linkage can be observed by the appearance of bands corresponding to the N-H stretch (around 3300 cm⁻¹) and the urethane carbonyl (C=O) stretch (around 1700 cm⁻¹). researchgate.net This allows for precise determination of reaction kinetics, including the calculation of rate constants and activation energies. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound This table presents expected vibrational frequencies based on the functional groups present in the molecule and data from related compounds.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance in Reaction Monitoring |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2275 | Strong, sharp peak. Its disappearance indicates consumption of the isocyanate. researchgate.netmdpi.com |

| Phenolic Hydroxyl (-OH) | O-H Stretch (Free) | 3590 - 3650 | Broad band. Its change can indicate reactions involving the phenol (B47542) group. |

| Phenolic Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3550 | Very broad band, often observed in condensed phases. |

| Aromatic Ring (C=C) | C=C Stretch | 1500 - 1600 | A series of peaks confirming the presence of the benzene (B151609) ring. |

| Urethane (product) | N-H Stretch | ~3300 | Appearance indicates the formation of a urethane linkage. researchgate.net |

| Urethane (product) | C=O Stretch | ~1700 | Appearance confirms the formation of the urethane carbonyl group. researchgate.net |

| Alkyl Chain (-CH₂) | C-H Stretch | 2850 - 2960 | Confirms the presence of the ethyl bridge. |

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Quantitative Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the compound's connectivity. rsc.orgresearchgate.net

In the ¹H NMR spectrum, the aromatic protons of the phenol ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The protons of the ethyl bridge (-CH₂-CH₂-) would present as two triplets. The phenolic -OH proton gives a singlet whose chemical shift can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. docbrown.info This includes the carbon of the isocyanate group, the two carbons of the ethyl chain, and the four distinct carbon environments within the substituted aromatic ring (the two carbons bonded to the substituents, and the two pairs of equivalent aromatic carbons). docbrown.infochemicalbook.com

Table 2: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are in ppm relative to TMS, based on standard chemical shift ranges for similar structural motifs. The exact values can vary with the choice of deuterated solvent. sigmaaldrich.com

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Ar-H (ortho to -OH) | ~6.8 | ~115 | Protons on the aromatic ring adjacent to the hydroxyl group. rsc.org |

| Ar-H (ortho to -CH₂CH₂NCO) | ~7.1 | ~130 | Protons on the aromatic ring adjacent to the ethyl isocyanate group. |

| -CH₂-Ar | 3.5 - 3.7 (triplet) | ~35 | Methylene (B1212753) group attached to the aromatic ring. |

| -CH₂-NCO | 2.8 - 3.0 (triplet) | ~45 | Methylene group attached to the isocyanate. |

| Ar-C-OH | - | ~155 | Carbon atom bonded to the hydroxyl group. docbrown.info |

| Ar-C-CH₂ | - | ~130-135 | Carbon atom bonded to the ethyl group. |

| -N=C =O | - | ~125-129 | Carbon atom of the isocyanate functional group. |

Mass Spectrometry for Compound Identification and Mechanistic Insights (LC-MS, GC-MS, MS/MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of this compound. When coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes a powerful tool for identifying the compound in complex mixtures and studying reaction mechanisms. lcms.cznih.gov

LC-MS is particularly useful for analyzing thermally sensitive or non-volatile compounds. Using a soft ionization technique like Electrospray Ionization (ESI), the intact molecule can be ionized, typically forming a protonated molecule [M+H]⁺ or other adducts. This allows for the accurate determination of the molecular weight.

GC-MS is suitable for volatile and thermally stable compounds. tajhizkala.ir In GC-MS, molecules are typically ionized by high-energy Electron Ionization (EI), which causes predictable fragmentation. The resulting mass spectrum shows a parent molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is like a fingerprint and can be used to confirm the structure of this compound by identifying fragments corresponding to the loss of the isocyanate group, the ethyl chain, or cleavage of the aromatic ring.

Tandem Mass Spectrometry (MS/MS) can provide even greater structural detail. eurl-pesticides.eumdpi.com In an MS/MS experiment, a specific ion (e.g., the molecular ion) is selected, fragmented further, and the resulting daughter ions are analyzed. This process helps to piece together the molecular structure and can be used to differentiate isomers.

Chromatographic Methods for Purity Assessment and Mixture Analysis (GC, LC)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, or impurities, thereby allowing for accurate purity assessment. researchgate.net

Gas Chromatography (GC) is an effective method for determining the purity of volatile compounds. tajhizkala.ir A sample of this compound, when vaporized and passed through a capillary column, will be separated from other components based on their boiling points and interactions with the column's stationary phase. A Flame Ionization Detector (FID) can be used for quantification, providing a percentage purity based on peak areas relative to an internal standard. tajhizkala.ir

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purity analysis and reaction monitoring. epa.gov For this compound, a reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. epa.govacs.org Separation is based on the polarity of the compounds. A UV detector is effective for detection, as the phenol's aromatic ring absorbs UV light. By analyzing the chromatogram, the purity of the compound can be determined, and the progress of a reaction can be followed by measuring the decrease in reactant peaks and the increase in product peaks. acs.org

Thermal Analysis Techniques (DSC, TGA) for Understanding Reaction Thermodynamics and Polymer Properties

Thermal analysis techniques provide critical insights into the thermal stability of this compound and the thermodynamic properties of polymers derived from it. labmanager.comresearchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. researchgate.nettainstruments.com DSC can be used to study the thermodynamics of reactions, such as the heat of reaction (enthalpy) during the polymerization of this compound. For polymers, DSC is used to identify key thermal transitions, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). researchgate.nettainstruments.com These properties are fundamental to defining the material's physical state and mechanical behavior at different temperatures.

Theoretical and Computational Chemistry Applied to 4 2 Isocyanatoethyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure of 4-(2-isocyanatoethyl)phenol. These computational methods are instrumental in predicting the molecule's stability, electronic properties, and reactive sites. By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons within the molecule, which governs its chemical behavior.

A fundamental aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites for nucleophilic attack. For this compound, calculations typically show the HOMO localized predominantly on the electron-rich phenol (B47542) ring, specifically on the oxygen atom and the aromatic π-system. The LUMO is primarily centered on the highly electrophilic isocyanate (-N=C=O) group, particularly on the central carbon atom. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution across the molecule's surface. For this compound, the MEP map reveals distinct regions of varying potential. Areas of negative electrostatic potential (typically colored red) are concentrated around the electronegative oxygen atoms of the hydroxyl and isocyanate groups, as well as the isocyanate nitrogen, signifying these as prime locations for electrophilic interaction. In contrast, regions of positive potential (colored blue) are found around the acidic hydrogen of the hydroxyl group and, most significantly, the central carbon of the isocyanate moiety. This pronounced positive potential on the isocyanate carbon confirms its status as the primary center for nucleophilic attack, which is the characteristic reaction of isocyanates.

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.48 eV | Energy of the highest occupied molecular orbital; localized on the phenol ring. |

| LUMO Energy | -0.95 eV | Energy of the lowest unoccupied molecular orbital; localized on the isocyanate group. |

| HOMO-LUMO Gap (ΔE) | 5.53 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment (μ) | 3.85 D | Measure of the overall polarity of the molecule. |

| Ionization Potential | 6.48 eV | Approximated energy required to remove an electron (Koopmans' theorem). |

| Electron Affinity | 0.95 eV | Approximated energy released upon gaining an electron. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing critical information on conformational flexibility and interactions with the surrounding environment (e.g., solvent molecules or other reactants).

For this compound, conformational analysis is key to understanding its three-dimensional structure and how that structure influences reactivity. The molecule possesses several rotatable bonds, primarily within the ethyl linker connecting the phenyl ring and the isocyanate group. The two most significant dihedral angles are:

τ1 (C_ar-C_ar-C_ethyl-C_ethyl): Defines the orientation of the ethyl side chain relative to the plane of the phenol ring.

τ2 (C_ar-C_ethyl-C_ethyl-N): Defines the rotation around the C-C bond of the ethyl group, affecting the spatial position of the terminal isocyanate.

MD simulations can sample the vast conformational space by tracking the evolution of these dihedral angles over nanoseconds. The results often show that certain conformations are more energetically favorable and thus more populated, which can have significant implications for how the reactive -OH and -NCO groups are oriented relative to each other and to external reactants.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a solvent box (e.g., water, methanol, or a non-polar solvent), one can analyze the formation and lifetime of hydrogen bonds. The phenolic hydroxyl group acts as both a hydrogen bond donor and acceptor, while the oxygen and nitrogen atoms of the isocyanate group can act as hydrogen bond acceptors. The strength and pattern of these interactions influence the molecule's solubility and the accessibility of its reactive sites. Radial Distribution Functions (RDFs) can be calculated from the simulation trajectory to quantify the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, providing a detailed picture of the solvation shell structure.

| Parameter | Description | Typical Simulated Result |

|---|---|---|

| Dihedral Angle τ1 (C_ar-C_ar-C-C) | Rotation of the ethyl group relative to the phenyl ring. | Shows preference for near-perpendicular orientations (~±90°) to minimize steric hindrance. |

| Dihedral Angle τ2 (C-C-C-N) | Rotation around the ethyl C-C bond. | Populations centered around anti (~180°) and gauche (~±60°) conformations. |

| RDF g(r) for Phenolic O···H-O(Water) | Probability of finding a water hydrogen near the phenolic oxygen. | Sharp peak at ~1.8 Å, indicating strong hydrogen bonding. |

| RDF g(r) for Isocyanate O···H-O(Water) | Probability of finding a water hydrogen near the isocyanate oxygen. | Weaker, broader peak at ~2.0 Å, indicating moderate hydrogen bonding. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides the tools to map the entire energy landscape of a chemical reaction involving this compound. This is achieved by modeling the reaction pathway, identifying the high-energy transition state (TS) that separates reactants from products, and calculating the activation energy (Ea), which determines the reaction rate.

A quintessential reaction of this compound is the addition of a nucleophile, such as an alcohol (e.g., methanol), to the electrophilic carbon of the isocyanate group to form a carbamate (B1207046) (urethane) linkage. This reaction can be modeled computationally using DFT. The process involves:

Geometry Optimization: The structures of the reactants (this compound and methanol) and the final product (the corresponding methyl carbamate derivative) are optimized to find their lowest energy conformations.

Transition State Search: A search algorithm (e.g., Berny optimization or a synchronous transit-guided quasi-Newton method) is used to locate the geometry of the transition state. The TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

Frequency Calculation: Vibrational frequency calculations are performed on all stationary points. A true minimum (reactant or product) has all real (positive) frequencies, while a true transition state has exactly one imaginary frequency. This imaginary frequency corresponds to the atomic motion along the reaction coordinate—the breaking and forming of bonds during the reaction.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the TS geometry to confirm that it correctly connects the identified reactant and product states.

By calculating the electronic energies of the reactants, transition state, and product, a reaction energy profile can be constructed. The difference in energy between the reactants and the transition state yields the activation energy (Ea), a critical parameter for understanding reaction kinetics.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Phenol + Methanol) | 0.00 | Reference energy level for the separated reactants. |

| Transition State (TS) | +19.5 | Energy maximum along the reaction coordinate. Represents the activation barrier. |

| Product (Carbamate) | -25.8 | Final, stable product. The reaction is highly exothermic. |

| Activation Energy (Ea) | 19.5 kcal/mol | Energy barrier that must be overcome for the reaction to proceed. |

Prediction of Spectroscopic Signatures for this compound and its Derivatives

Computational chemistry is a powerful predictive tool for spectroscopic analysis, allowing researchers to calculate spectra that can be directly compared with experimental results for structure verification.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation determines the normal modes of vibration. Each mode has a corresponding frequency and intensity. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment. Key predicted vibrations for this compound include the sharp, intense asymmetric stretch of the -N=C=O group, the broad O-H stretch of the phenol, and various C-H and C=C stretches from the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculation determines the magnetic shielding tensor for each nucleus in the molecule. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This allows for the assignment of complex experimental spectra and can help distinguish between different isomers or conformers.

UV-Visible (UV-Vis) Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies required to promote an electron from an occupied orbital to a virtual orbital. The results provide the maximum absorption wavelength (λ_max) and the corresponding oscillator strength (f), which is proportional to the intensity of the absorption band. For this compound, the main absorptions are predicted to be π→π* transitions associated with the phenolic chromophore.

| Spectroscopy | Feature | Calculated Value | Typical Experimental Value |

|---|---|---|---|

| IR | O-H stretch (phenol) | 3450 cm⁻¹ (scaled) | 3200-3500 cm⁻¹ (broad) |

| N=C=O asym. stretch | 2272 cm⁻¹ (scaled) | 2250-2275 cm⁻¹ (very strong, sharp) | |

| C=C stretch (aromatic) | 1605, 1510 cm⁻¹ (scaled) | ~1610, 1515 cm⁻¹ | |

| ¹H NMR | -OH (phenol) | 9.5 ppm | 9.0-10.0 ppm (variable) |

| -CH₂-NCO | 3.65 ppm | 3.6-3.8 ppm | |

| Aromatic H | 6.85, 7.15 ppm | 6.8-7.2 ppm | |

| ¹³C NMR | -N=C=O | 124.5 ppm | 123-126 ppm |

| C-OH (aromatic) | 155.2 ppm | 154-156 ppm | |

| -CH₂-NCO | 45.8 ppm | 45-47 ppm | |

| UV-Vis | λ_max (π→π*) | 278 nm (in methanol) | ~275-280 nm |

Applications of 4 2 Isocyanatoethyl Phenol in Advanced Materials Science

Design and Synthesis of Functional Polymeric Materials

The dual reactivity of 4-(2-Isocyanatoethyl)phenol enables its use in the synthesis of a variety of functional polymeric materials. The isocyanate group can readily react with nucleophiles such as alcohols, amines, and thiols to form urethane (B1682113), urea (B33335), and thiourethane linkages, respectively. Simultaneously, the phenolic hydroxyl group can undergo reactions like esterification, etherification, or serve as a blocking agent for other isocyanates. This allows for the creation of polymers with diverse architectures and functionalities.

Smart materials, or stimuli-responsive polymers, are designed to undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or electric and magnetic fields. The incorporation of this compound into polymer structures offers a potential route to introduce such responsiveness.

The phenolic group in the this compound moiety can be exploited to impart pH-responsiveness. Polymers with ionizable functional groups, such as the basic amine groups or acidic carboxylic acid groups, can exhibit swelling or contraction behavior in response to changes in pH. mdpi.com The phenolic hydroxyl group of this compound provides a site for modification to introduce acidic or basic functionalities. For instance, it could be functionalized with groups that have pKa values in a desired range, leading to polymers that are sensitive to specific pH environments. mdpi.com Such pH-responsive polymers have potential applications in drug delivery systems, where a change in pH can trigger the release of a therapeutic agent at a specific site in the body, such as in cancerous tissues which often have a lower pH than normal tissues. mdpi.com

Thermo-responsive polymers, which exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), are another important class of smart materials. mdpi.com While direct evidence for the use of this compound in thermo-responsive polymers is not prevalent, its structure could be integrated into polymer backbones known to exhibit thermo-responsive behavior, such as poly(N-isopropylacrylamide) (PNIPAAm) or polymers with oligo(ethylene glycol) side chains. mdpi.comkinampark.com The isocyanate functionality could be used to graft these thermo-responsive units onto other polymer chains or to incorporate them into polyurethane networks.

The increasing demand for sustainable materials has driven research into the use of renewable resources for polymer synthesis. mdpi.commdpi.com Bio-based polyols, derived from sources like vegetable oils, lignin (B12514952), and polysaccharides, are key components in the production of greener polyurethanes. mdpi.com this compound, while not bio-based itself, can be a valuable component in the development of partially bio-based and sustainable polymers.